

Application Note: Migration Testing of C.I. Pigment Red 38 from Plastic Packaging

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Compound of Interest

Compound Name: C.I. Pigment Red 38

Cat. No.: B1582338

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Abstract

This document provides a comprehensive guide and detailed protocols for the migration testing of **C.I. Pigment Red 38** from plastic food contact materials (FCMs). The content is designed for researchers, scientists, and quality control professionals in the packaging and pharmaceutical industries. We delve into the regulatory landscape, the physicochemical properties of the pigment, the principles of migration testing, and provide a self-validating, step-by-step protocol for quantification using High-Performance Liquid Chromatography with UV-Vis detection (HPLC-UV). The causality behind experimental choices is explained to ensure both technical accuracy and practical applicability.

Scientific and Regulatory Context

The safety of packaged food products is paramount and is intrinsically linked to the chemical inertness of the packaging material.^[1] Food contact materials must not transfer their constituents to food in quantities that could endanger human health or bring about an unacceptable change in the composition of the food.^[2] This transfer of chemical substances from the packaging to the food is known as migration.^{[1][3]}

The Principle of Migration

Migration is a diffusion process influenced by several factors: the chemistry of the migrant, the nature of the polymer, the type of food, the contact time, and the temperature.^[3] Regulatory frameworks typically define two types of migration limits:

- Overall Migration Limit (OML): This refers to the total amount of all non-volatile substances that can transfer from the FCM into the food. It serves as a measure of the material's general inertness.[4][5][6] In the EU, the OML is 10 milligrams per square decimeter (mg/dm²) of the food contact surface.[4][6]
- Specific Migration Limit (SML): This is an individual limit for a specific substance, based on its toxicological profile. The SML is the maximum permitted amount of a given substance that can migrate into food, typically expressed in milligrams of the substance per kilogram of food (mg/kg).[1][6]

Regulatory Frameworks

European Union: Regulation (EU) No 10/2011 is the primary legislation for plastic materials and articles intended for food contact.[7][8][9] It establishes a "Union List" of authorized monomers, additives, and starting substances.[2][8] Colorants are not explicitly harmonized at the EU level for plastics but must not migrate in detectable amounts if they are not on the positive list and must not endanger human health, in line with the Framework Regulation (EC) No 1935/2004.[2] For substances without a specific SML, a default detection limit of 0.01 mg/kg is often applied.[4]

United States: The U.S. Food and Drug Administration (FDA) regulates colorants used in packaging as "food additives" if they are reasonably expected to become a component of food.[10] A colorant is exempt from this regulation if migration testing, using an analytical method with a sufficiently low detection limit, demonstrates that it does not migrate to food under the intended conditions of use.[10]

Profile: C.I. Pigment Red 38

C.I. Pigment Red 38 is a diazo pyrazolone pigment used to impart a neutral red color to plastics and rubber.[11][12][13] Its properties are summarized in Table 1.

Table 1: Physicochemical Properties of **C.I. Pigment Red 38**

Property	Value	Source
C.I. Name	Pigment Red 38	[11] [12]
C.I. Number	21120	[11] [12]
CAS Number	6358-87-8	[11] [14]
Molecular Formula	C ₃₆ H ₂₈ Cl ₂ N ₈ O ₆	[11] [14]
Molecular Weight	739.56 g/mol	[11]
Chemical Class	Double Azo	[11]

| Solubility | Insoluble in water; very low solubility in ethanol and xylene. [\[\[11\]\[13\]](#) |

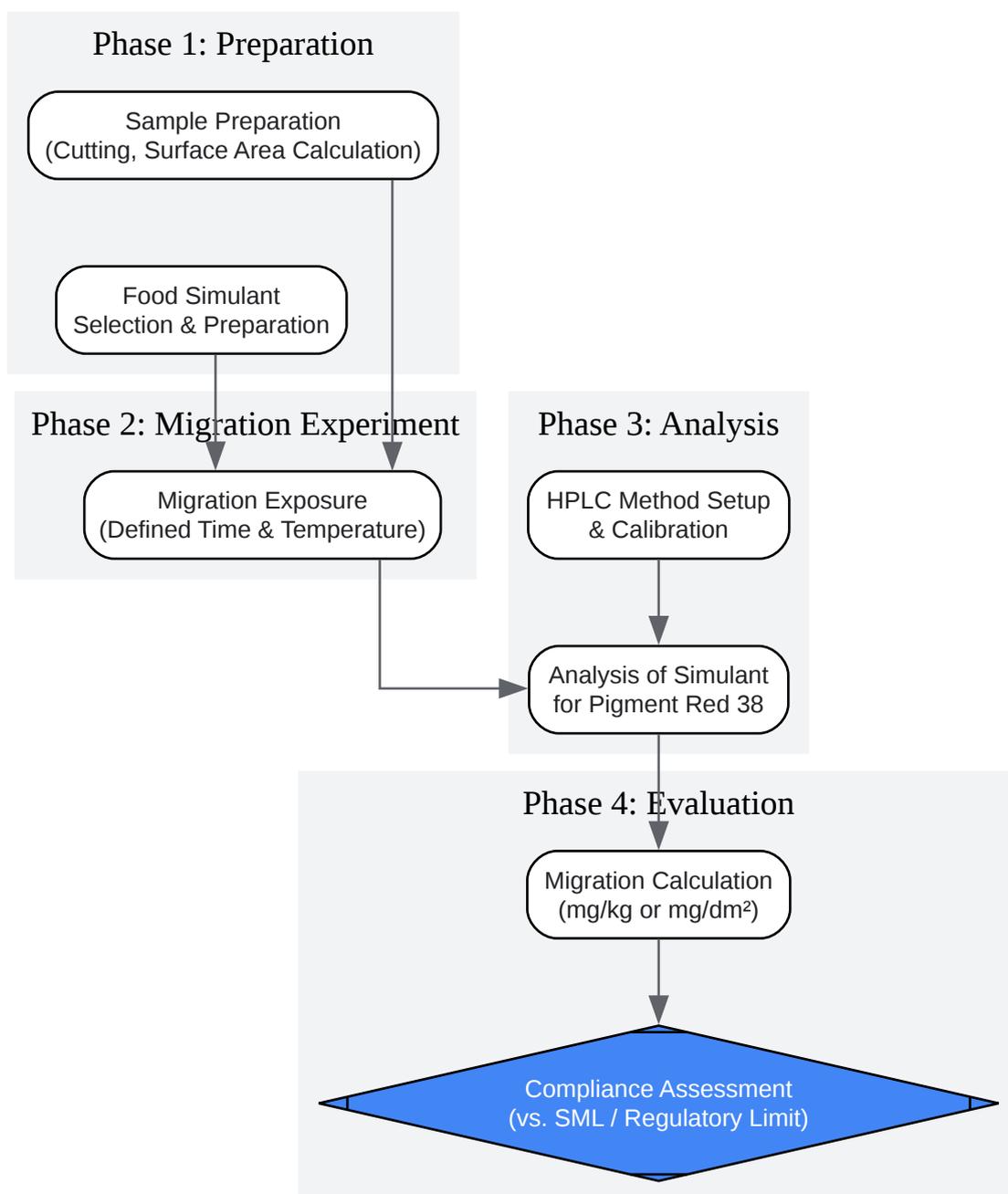
Expert Insight: The high molecular weight (>1000 Da is often considered a threshold for low absorption in the body) and very low solubility of **C.I. Pigment Red 38** in common solvents suggest a low intrinsic potential for migration.[\[9\]](#)[\[13\]](#)[\[15\]](#) However, this does not preclude the need for empirical testing, as impurities, degradation products, or interactions with the polymer matrix and food simulants could lead to unexpected results.

Experimental Design and Rationale

A robust migration testing workflow is essential for generating reliable and defensible data. This section outlines the logic behind the selection of materials, methods, and the overall experimental process.

Overall Migration Testing Workflow

The workflow is a multi-stage process, beginning with the characterization of the packaging material and culminating in a final compliance assessment.



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Caption: Overall workflow for migration testing of **C.I. Pigment Red 38**.

Selection of Materials and Reagents

Plastic Sample: The test should be performed on the final plastic article or a representative sample (e.g., a plaque molded under the same conditions and with the same pigment)

concentration).

Food Simulants: The choice of food simulant is critical and must replicate the worst-case extraction properties of the food type the packaging is intended for. Regulation (EU) 10/2011 provides a clear guide.[4]

Table 2: Selection of Food Simulants based on Regulation (EU) 10/2011

Simulant	Composition	Represents Food Type
Simulant A	10% Ethanol (v/v) in water	Aqueous foods (pH > 4.5)
Simulant B	3% Acetic Acid (w/v) in water	Acidic foods (pH ≤ 4.5)
Simulant C	20% Ethanol (v/v) in water	Alcoholic foods (up to 20% alcohol)
Simulant D1	50% Ethanol (v/v) in water	Foods containing fats, oil-in-water emulsions
Simulant D2	Vegetable Oil (e.g., Olive Oil)	Fatty foods

| Simulant E | Poly(2,6-diphenyl-p-phenylene oxide) (MPPO) | Dry foods (testing by surface extraction) |

Rationale: Using standardized simulants ensures that results are consistent and comparable across different laboratories.[1] For a general-purpose plastic container, testing with simulants A, B, and D2 would cover aqueous, acidic, and fatty foods, representing a comprehensive screen.

Analytical Technique Selection: HPLC-UV

High-Performance Liquid Chromatography (HPLC) with a UV-Vis detector is the chosen method for its proven robustness in separating and quantifying synthetic colorants.[16]

- Expertise: **C.I. Pigment Red 38**, as a large conjugated azo molecule, exhibits strong absorbance in the visible spectrum, making UV-Vis detection highly sensitive.[17]

- **Trustworthiness:** A reversed-phase C18 column is selected due to its versatility and effectiveness in retaining moderately non-polar analytes like Pigment Red 38 from aqueous/ethanolic simulants.[16][18] A gradient elution program is employed to ensure that the analyte is eluted as a sharp peak while separating it from any potential interferences from the simulant or other migrants.

Detailed Experimental Protocols

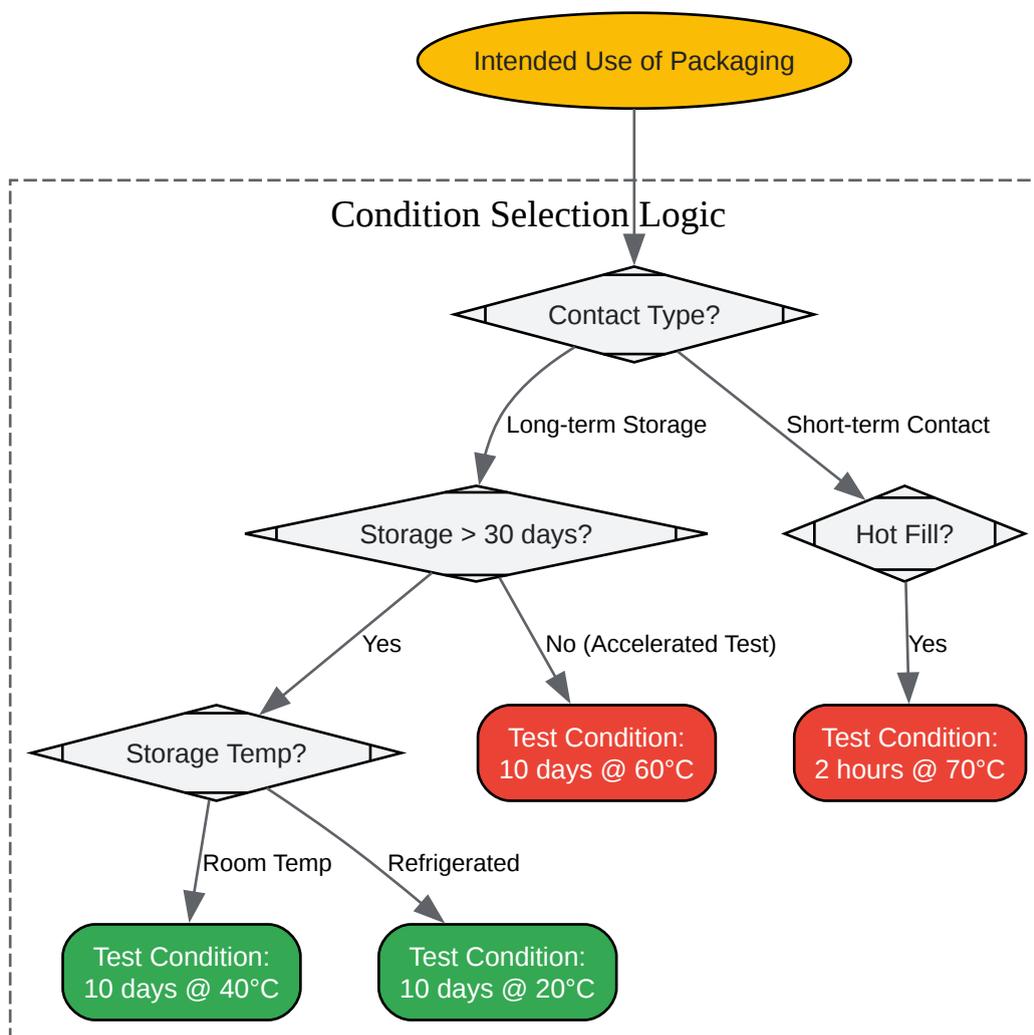
These protocols are designed to be self-validating by incorporating steps for calibration and quality control.

Protocol 1: Test Specimen Preparation

- **Cutting:** Carefully cut the plastic packaging to obtain flat test specimens. A typical size is 1 dm x 1 dm (10 cm x 10 cm). Handle specimens with clean forceps to avoid contamination.
- **Cleaning:** Gently wipe the surface of the specimens with a lint-free cloth dampened with distilled water to remove any surface dust. Do not use organic solvents, as they may alter the polymer surface.
- **Surface Area Measurement:** Accurately measure the dimensions of the surface that will be in contact with the food simulant. The surface area-to-volume ratio is critical for the final calculation. A standard ratio of 6 dm² per 1 kg of food (or 1 L of simulant) is typically used for articles with a capacity of 500 mL to 10 L.

Protocol 2: Migration Exposure

The selection of time and temperature should correspond to the worst foreseeable conditions of use for the packaging material.



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Caption: Logic for selecting migration test conditions based on intended use.

Procedure:

- Setup: Place the plastic test specimen in a stainless steel or glass migration cell, ensuring only one side is exposed. This provides a known contact surface area.
- Simulant Addition: Add a pre-heated volume of the selected food simulant to the cell, ensuring the test specimen is fully covered. A typical volume is 100 mL for a 1 dm² specimen.
- Incubation: Seal the cell and place it in a calibrated oven or incubator at the selected temperature for the specified duration (e.g., 10 days at 40°C for long-term room temperature

storage).

- **Blank Control:** Simultaneously, run a blank control containing only the food simulant and incubate it under the same conditions. This is crucial for identifying any background contamination.
- **Conclusion of Test:** After the incubation period, remove the cell and allow it to cool to room temperature. Carefully transfer the simulant into a clean glass container for analysis.

Protocol 3: HPLC-UV Quantification

Table 3: HPLC-UV Method Parameters

Parameter	Setting	Rationale
Instrument	HPLC with UV-Vis Detector	Standard, reliable instrumentation.
Column	C18, 4.6 x 150 mm, 5 μ m	Good retention for the target analyte.
Mobile Phase A	Water with 20 mM Ammonium Acetate	Buffered aqueous phase for good peak shape.[19]
Mobile Phase B	Acetonitrile	Organic modifier for elution.
Gradient	0-15 min: 50% to 100% B; 15-20 min: 100% B	Ensures elution of the analyte and cleaning of the column.
Flow Rate	1.0 mL/min	Standard flow for a 4.6 mm ID column.
Column Temp.	35°C	Ensures reproducible retention times.[18]
Injection Vol.	20 μ L	Standard volume for good sensitivity.

| Detection λ | ~416 nm (or λ_{max} of PR38) | Wavelength of maximum absorbance for the analyte for best sensitivity.[20] |

Procedure:

- **Standard Preparation:** Prepare a stock solution of **C.I. Pigment Red 38** analytical standard in a suitable solvent (e.g., Dimethyl Sulfoxide, due to its poor solubility elsewhere). From this stock, prepare a series of calibration standards in the relevant food simulant (e.g., 0.01, 0.05, 0.1, 0.5, 1.0 mg/L).
- **Calibration:** Inject the calibration standards into the HPLC system and generate a calibration curve by plotting peak area against concentration. The curve must have a correlation coefficient (R^2) of ≥ 0.998 for the method to be considered linear and trustworthy.[16]
- **Sample Analysis:** Filter the food simulant from the migration test (Protocol 3.2) through a 0.45 μm syringe filter. Inject the filtered sample into the HPLC system.
- **Quantification:** Identify the peak corresponding to Pigment Red 38 by its retention time. Quantify the concentration in the sample by comparing its peak area to the calibration curve.

Method Validation (Trustworthiness):

- **Specificity:** Analyze the blank simulant to ensure no interfering peaks are present at the retention time of Pigment Red 38.
- **Limit of Detection (LOD) & Quantification (LOQ):** Determine the LOD and LOQ from the calibration curve data (e.g., based on signal-to-noise ratio). The LOQ must be below the required reporting limit (e.g., 0.01 mg/kg).
- **Precision:** Perform replicate injections ($n=5$) of a mid-range standard. The relative standard deviation (RSD) should be $< 5\%$.

Data Analysis and Interpretation

Calculation of Specific Migration

The concentration measured in the simulant (C_{sim} , in mg/L) is converted to the specific migration value (S , in mg/kg).

Formula: $S \text{ (mg/kg)} = (C_{\text{sim}} * V_{\text{sim}}) / (m_{\text{food}})$

Where:

- C_{sim} = Concentration of Pigment Red 38 in the simulant (mg/L)
- V_{sim} = Volume of the simulant used (L)
- m_{food} = Mass of food assumed to be in contact with the packaging area (kg)

Using the standard EU convention of 6 dm² of contact area per 1 kg of food, the formula simplifies if using 100 mL of simulant per 1 dm² of plastic:

Simplified Formula: $S \text{ (mg/kg)} = C_{sim} \text{ (mg/L)}$

Example Data and Compliance Assessment

Table 4: Example Calibration Curve Data

Concentration (mg/L)	Peak Area (arbitrary units)
0.01	1,520
0.05	7,650
0.10	15,100
0.50	75,800
1.00	152,500

| R² Value | 0.9998 |

Table 5: Hypothetical Migration Test Results and Compliance Assessment (Test Conditions: 10 days at 40°C)

Sample ID	Food Simulant	Conc. in Simulant (mg/L)	Calculated Migration (mg/kg)	Regulatory Limit (mg/kg)	Compliance Status
PR38-Plastic-01	Simulant A (10% Ethanol)	< LOQ (0.003)	Not Detected	0.01 (generic)	Pass
PR38-Plastic-01	Simulant B (3% Acetic Acid)	< LOQ (0.003)	Not Detected	0.01 (generic)	Pass
PR38-Plastic-01	Simulant D2 (Olive Oil)	0.005	0.005	0.01 (generic)	Pass
Blank Control	All Simulants	Not Detected	N/A	N/A	Valid

Interpretation: In this hypothetical example, no migration of **C.I. Pigment Red 38** was detected into aqueous or acidic food simulants. A very low level of migration was observed into the fatty food simulant (Olive Oil), but it was below the generic regulatory limit of 0.01 mg/kg. Therefore, the plastic packaging would be deemed compliant for use with all food types under the tested conditions.

Conclusion and Best Practices

This application note provides a scientifically grounded and regulatory-compliant framework for assessing the migration of **C.I. Pigment Red 38** from plastic packaging. The provided protocols, when executed with care, generate robust and defensible data for safety and compliance assessments.

Key Best Practices:

- **Worst-Case Principle:** Always select test conditions (simulant, time, temperature) that represent the most severe foreseeable use of the packaging.[\[21\]](#)
- **Controls are Critical:** Always include a blank simulant control to rule out environmental contamination.

- **Method Validation:** A properly validated analytical method is the cornerstone of trustworthy results. Ensure linearity, sensitivity, and precision are established.
- **Documentation:** Meticulously document all experimental parameters, from sample preparation to final calculations, to ensure traceability and reproducibility.

By adhering to these principles and protocols, researchers and drug development professionals can confidently ensure the safety and compliance of their plastic packaging materials.

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